[2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(3-fluoro-4-methoxyphenyl)ethylamine hydrochloride: is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the phenyl ring, along with an ethylamine side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4-methoxyphenyl)ethylamine hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination with methylamine to form the corresponding amine.
Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted phenethylamines with different functional groups.
Scientific Research Applications
2-(3-fluoro-4-methoxyphenyl)ethylamine hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antidepressant or anxiolytic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the fluorine and methoxy groups.
3,4-Methylenedioxyphenethylamine: A structurally related compound with a methylenedioxy group instead of the methoxy and fluorine groups.
4-Fluoroamphetamine: A compound with a similar fluorine substitution but different side chain.
Uniqueness
The unique combination of the fluorine and methoxy groups in 2-(3-fluoro-4-methoxyphenyl)ethylamine hydrochloride imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its specific substitution pattern can lead to different reactivity and interaction profiles compared to other similar compounds.
Properties
CAS No. |
52516-28-6 |
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Molecular Formula |
C10H15ClFNO |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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